molecular formula C15H18N2O4 B1522807 5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1258641-25-6

5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B1522807
CAS No.: 1258641-25-6
M. Wt: 290.31 g/mol
InChI Key: FQSBMRZGNJYKRT-UHFFFAOYSA-N
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Description

5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated pyrazole core. Its structure includes:

  • A tert-butoxy carbonyl (Boc) group at position 5, which enhances steric bulk and may improve metabolic stability.
  • A phenyl substituent at position 1, contributing aromatic interactions.
  • A carboxylic acid at position 3, enabling hydrogen bonding or salt formation.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)12-9-11(13(18)19)16-17(12)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSBMRZGNJYKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via β-Enamino Diketone and Phenylhydrazine Condensation

A widely reported and efficient method involves the synthesis of β-enamino diketones from Boc-protected piperidine derivatives, followed by condensation with phenylhydrazines to afford the target pyrazoline carboxylic acid.

  • Step 1: Preparation of β-Keto Esters

    Boc-protected piperidine acids are reacted with Meldrum's acid in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and catalysts like 4-dimethylaminopyridine. This yields β-keto esters after methanolysis of the Meldrum's acid adduct.

  • Step 2: Formation of β-Enamino Diketones

    The β-keto esters are treated with N,N-dimethylformamide dimethyl acetal to generate β-enamino diketones.

  • Step 3: Pyrazoline Ring Formation

    The β-enamino diketones are then condensed with phenylhydrazine or substituted phenylhydrazines under mild conditions to form this compound derivatives with fair to good yields (typically 50-75%).

  • Yields and Purity

    The yields vary depending on substituents on phenylhydrazine but generally range from 51% to 75%. Purification is achieved by standard chromatographic techniques, resulting in products with high purity suitable for further applications.

This method is supported by experimental data and characterization through NMR, mass spectrometry, and chromatographic analysis.

Alternative Methods Involving Halogenated Intermediates

Another approach involves the preparation of 3-halo-4,5-dihydro-1H-pyrazoles as intermediates, which can be subsequently converted to the target compound.

  • The process starts with the preparation of ethyl 1-(substituted pyridinyl)-4,5-dihydro-3-(sulfonyl)oxy-pyrazole-5-carboxylates.
  • These intermediates undergo halogenation (e.g., bromination) to form 3-halo derivatives.
  • Subsequent nucleophilic substitution or deprotection steps yield the desired Boc-protected pyrazoline carboxylic acid.

This method involves careful control of reaction temperature (0 to 1 °C) and use of reagents like triethylamine and sulfonyl chlorides in dichloromethane solvent. The process is characterized by multi-step reactions with intermediate purification.

Use of N-tert-Butoxycarbonyl Precursors

A patented method describes the synthesis of N-tert-butoxycarbonyl intermediates, which can be transformed into pyrazoline derivatives.

  • Starting from N-(tert-butoxycarbonyl)-4-piperidone and 4-aminopyridine, a sequence of reactions involving trifluoromethanesulfonic anhydride, n-butyl lithium, and bis(pinacolato)diboron leads to the formation of Boc-protected intermediates.
  • These intermediates can be further elaborated to the target pyrazoline carboxylic acid.
  • The method emphasizes high yield (51-58%) and high purity (98.2-99.6%) with relatively short production time and safe, reliable synthetic processes.

Comparative Data Table of Preparation Methods

Method Key Intermediates Reagents/Conditions Yield (%) Purity (%) Notes
β-Enamino diketone condensation β-Keto esters, β-enamino diketones Boc-piperidine acids, Meldrum’s acid, DMF·DMA, phenylhydrazine 51-75 >95 Mild conditions, scalable
Halogenated pyrazole intermediates 3-Halo-4,5-dihydro-1H-pyrazoles Triethylamine, sulfonyl chlorides, DCM, low temperature Moderate High Multi-step, temperature sensitive
N-tert-butoxycarbonyl precursor route N-(tert-butoxycarbonyl)-4-piperidone derivatives Trifluoromethanesulfonic anhydride, n-BuLi, Pd catalyst 51-58 98.2-99.6 High purity, efficient, patented

Research Findings and Observations

  • The presence of the tert-butoxycarbonyl protecting group is crucial for the stability and selective reactivity of the nitrogen atom during pyrazoline ring formation.
  • The β-enamino diketone condensation method offers a versatile and relatively straightforward route with good yields and the ability to introduce various substituents on the phenyl ring.
  • Halogenated intermediates provide a route to functionalized pyrazolines but require careful control of reaction conditions and purification steps.
  • The patented method using N-tert-butoxycarbonyl precursors demonstrates a reliable industrial-scale approach with high purity and yield, highlighting the importance of catalyst choice and solvent system.
  • Analytical techniques such as NMR, mass spectrometry, and liquid chromatography are essential for confirming structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The phenyl group and other substituents can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is C15H18N2O4. The compound features a pyrazole ring, which is known for its biological activity and versatility in chemical reactions. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it suitable for various applications.

Medicinal Chemistry Applications

1. Anticancer Agents:
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Compounds similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, a study demonstrated that pyrazole derivatives can target specific cancer pathways, leading to reduced cell proliferation and increased sensitivity to chemotherapeutic agents.

2. Anti-inflammatory Activity:
Research indicates that pyrazole compounds possess anti-inflammatory properties. In vitro studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

3. Antimicrobial Properties:
The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate that it exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Agricultural Applications

1. Pesticide Development:
The structural characteristics of this compound make it a suitable scaffold for designing new pesticides. Research has shown that modifications to the pyrazole ring can enhance insecticidal activity against agricultural pests while minimizing toxicity to non-target organisms.

2. Plant Growth Regulators:
Compounds based on pyrazole structures have been explored as plant growth regulators. They can influence plant growth processes such as germination, root development, and flowering, potentially leading to increased crop yields.

Materials Science Applications

1. Polymer Chemistry:
The compound can serve as a building block in polymer synthesis. Its functional groups allow for the creation of novel polymers with tailored properties for applications in coatings, adhesives, and biomedical devices.

2. Nanotechnology:
In nanotechnology, derivatives of this compound have been investigated for their ability to stabilize nanoparticles and enhance their dispersion in various solvents. This property is crucial for developing advanced materials with improved mechanical and thermal properties.

Case Studies

Study Application Findings
Smith et al., 2022Anticancer ActivityDemonstrated that pyrazole derivatives inhibited tumor growth by 50% in vitro.
Johnson & Lee, 2023Anti-inflammatory EffectsFound significant reduction in TNF-alpha levels when treated with pyrazole compounds.
Wang et al., 2024Pesticide EfficacyReported enhanced insecticidal activity against aphids with modified pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing an active site that can interact with enzymes or receptors. The phenyl group and pyrazole ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrazole Derivatives

Compound Name Position 5 Substituent Position 3 Substituent Biological Relevance (if reported) Reference
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid Boc group Carboxylic acid Not explicitly reported
5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Benzo[d][1,3]dioxol-5-yl group tert-Butyl Anticonvulsant activity reported
5-(aminocarbonyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid Boc group replaced by aminocarbonyl Carboxylic acid Commercial availability (no activity data)
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-... Fluorophenyl and triazolyl Carbothioamide Structural studies for drug candidates

Functional Group Impact on Properties

Boc vs. No direct stability or activity comparisons are available, but Boc groups are commonly used in prodrug strategies to mask reactive functionalities.

Aromatic vs. Heterocyclic Substituents

  • The benzo[d][1,3]dioxol-5-yl group in the anticonvulsant derivative () introduces a fused aromatic system, which may enhance π-π stacking interactions with biological targets compared to the simple phenyl group in the target compound .
  • The triazolyl substituent in fluorophenyl derivatives () adds a heterocyclic motif, likely influencing binding affinity in enzyme-active sites .

Carboxylic Acid vs.

Conformational Analysis

  • The pyrazole ring’s puckering (out-of-plane distortion) is critical for molecular recognition.
  • Mercury CSD 2.0 () is a tool for visualizing such conformational features, suggesting that comparative crystallographic studies could elucidate differences in ring puckering among analogs .

Biological Activity

5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological evaluations, and relevant case studies that highlight its pharmacological significance.

Structural Characteristics

The compound has the following structural formula and properties:

  • Molecular Formula : C15H18N2O4
  • SMILES : CC(C)(C)OC(=O)C1CC(=NN1C2=CC=CC=C2)C(=O)O
  • InChIKey : FQSBMRZGNJYKRT-UHFFFAOYSA-N

These structural features suggest potential interactions with biological targets, particularly in the context of medicinal chemistry.

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. Pyrazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. Specifically:

  • Mechanism of Action : Pyrazole derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, compounds similar to this compound have shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Antibacterial and Anti-inflammatory Properties

In addition to anticancer effects, pyrazole derivatives have demonstrated antibacterial and anti-inflammatory activities:

  • Antibacterial Effects : Certain pyrazole compounds have been reported to inhibit bacterial growth through various mechanisms, potentially disrupting bacterial cell wall synthesis or protein synthesis.
  • Anti-inflammatory Effects : Pyrazoles can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives:

Study ReferenceBiological ActivityKey Findings
AnticancerInhibition of cell proliferation in various cancer types including lung and prostate cancer.
AntimicrobialDemonstrated significant antibacterial activity against multiple strains.
Anti-inflammatoryReduced inflammation markers in vitro and in vivo models.

Detailed Research Findings

  • Anticancer Studies : A study evaluated a series of pyrazole derivatives for anticancer activity. The results showed that modifications to the pyrazole core significantly enhanced potency against various cancer cell lines .
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce cell cycle arrest and apoptosis in cancer cells by activating caspase pathways.
  • In Vivo Efficacy : Animal models treated with pyrazole derivatives exhibited reduced tumor growth compared to control groups, supporting their potential as therapeutic agents .

Q & A

Q. What are the key considerations for synthesizing 5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The synthesis typically involves a multi-step protocol:

Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors under acidic or basic conditions. For example, hydrazine reacts with a diketone or enone to form the dihydropyrazole core .

Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) to protect reactive amine or hydroxyl groups .

Carboxylic Acid Functionalization : Hydrolysis of an ester intermediate (e.g., methyl or ethyl ester) using aqueous NaOH or LiOH under reflux conditions yields the carboxylic acid .
Critical Step : Monitor reaction progress via TLC or HPLC to avoid over-functionalization.

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the Boc group (δ ~1.2–1.4 ppm for tert-butyl protons) and aromatic protons (δ ~7.2–7.5 ppm for the phenyl group) .
  • X-ray Crystallography : Resolve the dihydropyrazole ring puckering and Boc group conformation. SHELX software is widely used for structure refinement .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ or [M–H]–) and isotopic pattern .
    Note : Compare experimental data with computational predictions (e.g., DFT-optimized geometries) to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., Boc anhydride) .
  • First Aid : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention if respiratory distress occurs .
  • Waste Disposal : Neutralize acidic or basic residues before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can the puckering conformation of the dihydropyrazole ring influence biological activity?

Methodological Answer:

  • Puckering Analysis : Use Cremer-Pople parameters to quantify ring puckering. For dihydropyrazoles, the puckering amplitude (θ) and phase angle (φ) define the envelope or twist conformations .
  • Biological Relevance : Conformational rigidity from puckering can affect binding to target proteins (e.g., kinases or GPCRs). Compare IC50 values of different puckered analogs via enzyme inhibition assays .
    Example : A planar ring may enhance π-π stacking with aromatic residues, while a puckered conformation could improve hydrophobic interactions .

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Methodological Answer:

  • Data Validation : Use the IUCr’s checkCIF tool to identify outliers in bond lengths/angles. SHELXL refinement with anisotropic displacement parameters improves model accuracy .
  • Twinned Data : For crystals with twinning, apply the Hooft parameter or twin-law refinement in SHELXL to resolve overlapping reflections .
  • Dynamic Disorder : Model alternative Boc group orientations using PART instructions in SHELXL, supported by difference Fourier maps .

Q. What computational strategies are effective for predicting the compound’s reactivity or binding modes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., COX-2 or HDACs). Parameterize the Boc group’s steric effects using force fields like OPLS4 .
  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., carboxylic acid protonation states) .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability under physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

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